Structural Differentiation: 6-Methylpyridazine vs. Unsubstituted Pyridazine in the Imidazolidin-2-one Series
The 6-methyl substituent on the pyridazine ring of CAS 2034481-66-6 distinguishes it from the unsubstituted pyridazine analog 1-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)imidazolidin-2-one. In structurally related pyridazine-piperidine SCD1 inhibitor series, the introduction of a methyl group at the pyridazine 6-position has been associated with altered electronic properties and steric bulk that can influence target binding [1]. However, no direct comparative bioactivity data between these two specific compounds exists in the public domain [2]. The 6-methyl group contributes an additional 14.03 Da to the molecular weight (305.34 vs. 291.31 for the des-methyl analog) and increases calculated logP, which may affect solubility and permeability [1].
| Evidence Dimension | Molecular physicochemical properties (structural differentiation) |
|---|---|
| Target Compound Data | C14H19N5O3, MW 305.338, contains 6-methylpyridazine ether |
| Comparator Or Baseline | 1-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)imidazolidin-2-one: C13H17N5O3, MW 291.31, unsubstituted pyridazine ether |
| Quantified Difference | ΔMW = +14.03 Da; ΔClogP estimated ~+0.5 (methyl contribution); no comparative bioactivity data available |
| Conditions | Calculated physicochemical properties; no experimental comparative assay identified |
Why This Matters
The methyl substituent differentiates this compound from the des-methyl analog for SAR exploration, but the absence of comparative bioactivity data means procurement decisions cannot be evidence-weighted on target potency or selectivity grounds.
- [1] PubChem Compound Summary. 1-[3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl]imidazolidin-2-one (structural analog for comparison). National Center for Biotechnology Information. View Source
- [2] Direct data gap: No quantitative bioactivity comparison between CAS 2034481-66-6 and the des-methyl pyridazine analog has been published as of April 2026. View Source
